![molecular formula C21H29N5O3S B13372277 3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a piperidine ring, a triethoxyphenyl group, and a triazolothiadiazole core, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of 3,4,5-triethoxybenzaldehyde with piperidine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Cyclization of this thiosemicarbazone with an appropriate reagent, such as phosphorus oxychloride, leads to the formation of the triazolothiadiazole ring system .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs.
Biological Studies: Researchers use this compound to study its effects on different biological systems.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(Piperidin-1-ylmethyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound lacks the triethoxy groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
3-(Morpholin-4-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The piperidine ring is replaced with a morpholine ring, potentially altering its interaction with biological targets and its overall pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H29N5O3S |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
3-(piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H29N5O3S/c1-4-27-16-12-15(13-17(28-5-2)19(16)29-6-3)20-24-26-18(22-23-21(26)30-20)14-25-10-8-7-9-11-25/h12-13H,4-11,14H2,1-3H3 |
Clave InChI |
LOOBLTBASPJVBY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


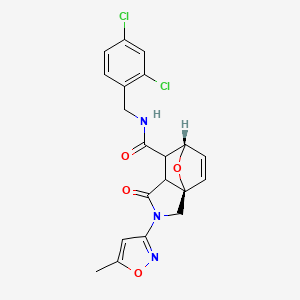

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)
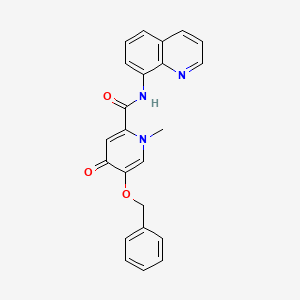
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
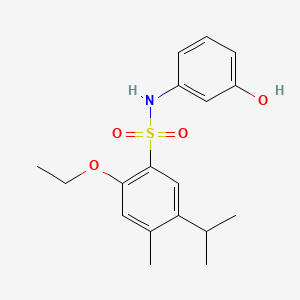
![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)
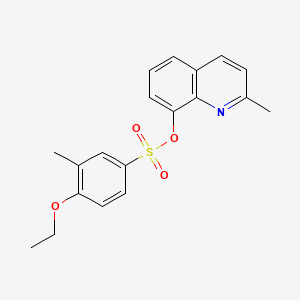
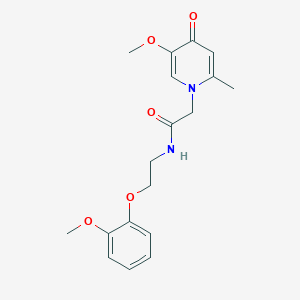
![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
